Home > Products > Building Blocks P9044 > 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine - 1395493-35-2

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-1717956
CAS Number: 1395493-35-2
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) []

  • Compound Description: Apixaban is a potent, selective, orally bioavailable inhibitor of blood coagulation factor Xa (FXa). [] It exhibits efficacy in preventing and treating thromboembolic disorders.
  • Relevance: Apixaban shares the core tetrahydropyrazolopyridinone scaffold with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. It features substitutions at the 1, 3, and 6 positions of this core structure, with a 4-methoxyphenyl group at position 1, a carboxamide group at position 3, and a complex phenyl-piperidinone moiety at position 6. []

2. 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester []

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of apixaban. []
  • Relevance: Structurally, this compound is very similar to apixaban, differing only in the presence of an ethyl ester group at position 3 instead of the carboxamide group found in apixaban. This close structural similarity highlights its role as a direct precursor in apixaban synthesis. Both compounds share the core tetrahydropyrazolopyridinone scaffold with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. []

3. 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (Compound 11) []

  • Compound Description: This compound was identified as a novel PDE4 inhibitor through high-throughput screening. [] Further optimization of this structure led to the development of more potent analogues with improved inhibitory activity against human eosinophil phosphodiesterase. []
  • Relevance: This compound shares the core 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine structure with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. It differs by having an ethyl group at position 3, a 4-fluorophenyl group at position 1, and a phenyl group at position 6. [] This structural similarity highlights the potential of modifying the core scaffold to target different therapeutic areas.

4. CP-220,629 (Compound 22) []

  • Compound Description: This compound represents a potent analogue derived from the initial PDE4 inhibitor (compound 11) and displays significant efficacy in preclinical models of airway inflammation. It showed efficacy in the guinea pig aerosolized antigen-induced airway obstruction assay and reduced inflammatory cell influx in atopic monkeys. []
  • Relevance: While the specific structure of CP-220,629 is not provided, the paper states it is an analogue of compound 11, which shares the core 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine structure with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. [] This suggests CP-220,629 also likely possesses this core structure with modifications at various positions, making it structurally related.

5. Tofimilast (Compound 19) []

  • Compound Description: Tofimilast is a potent PDE4 inhibitor developed from a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines. It demonstrates good potency but has low oral bioavailability. Despite achieving high plasma concentrations, it did not induce emesis in ferrets. []
  • Relevance: Although tofimilast belongs to the 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine class, its development stemmed from modifying the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold found in compound 11. This scaffold is also present in 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, linking tofimilast structurally through a shared developmental lineage. []
Overview

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by its unique structure, which includes a fused pyrazolo and pyridine ring system. Its empirical formula is C12H14N3, and it is often encountered in both academic and industrial settings due to its potential biological activities and applications in medicinal chemistry.

Source

This compound can be synthesized through various organic reactions, with significant literature documenting its synthesis and applications. The compound has been referenced in over 5,500 scientific articles and patents, indicating its relevance in research and development .

Classification

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine belongs to the class of pyrazolo[3,4-c]pyridines, which are known for their diverse biological activities. They are classified as heterocyclic compounds due to the presence of nitrogen atoms in their ring structure.

Synthesis Analysis

Methods

The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves multi-step synthetic routes. Common methods include:

  • Cyclization Reactions: This involves the formation of the pyrazole ring from appropriate precursors under controlled conditions.
  • Pyridine Formation: The synthesis can also involve the transformation of pre-existing pyrazole derivatives into pyridine structures through nucleophilic attacks on carbonyl groups followed by dehydration .

Technical Details

One prevalent synthetic pathway utilizes 3-aminopyrazole as a starting material. This compound acts as a nucleophile that reacts with various electrophiles to form the desired bicyclic structure. The reactions are often optimized for yield and purity through careful selection of solvents, temperatures, and catalysts .

Molecular Structure Analysis

Structure

The molecular structure of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be represented as follows:

PropertyValue
Molecular FormulaC12H14N3
Molecular Weight198.26 g/mol
IUPAC Name1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
InChIInChI=1S/C12H14N3/c1-2-5-10(6-3-1)15-12-7-4-8-13-11(12)9-14-15;/h1-3,5-6,9,13H,4,7-8H2;1H
Canonical SMILESC1CC2=C(C=NN2C3=CC=CC=C3)NC1

The structure features a fused bicyclic system that contributes to its chemical reactivity and biological properties.

Chemical Reactions Analysis

Reactions

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is involved in various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate to form oxides.
  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups under specific conditions .

These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.

Mechanism of Action

The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves interactions with biological targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulating cellular pathways. For instance:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways by occupying their active sites.

Research indicates that this compound has potential antimicrobial and anticancer properties due to its ability to interfere with cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents

Chemical Properties

The chemical properties include:

PropertyValue
StabilityStable under normal conditions
ReactivityReacts with oxidizing and reducing agents

These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.

Applications

Scientific Uses

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biological Research: The compound is studied for its potential anti-inflammatory and anticancer effects.
  • Material Science: It is used in developing new materials due to its unique chemical structure.
Synthetic Methodologies for 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Traditional Heterocyclic Condensation Approaches

The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has historically relied on condensation reactions between nitrogen-containing precursors. The most established route involves cyclocondensation of phenylhydrazine with piperidin-4-one derivatives under acidic conditions. This method follows the classical Ortoleva-Bulow strategy first reported in the early 20th century for analogous pyrazolopyridine systems, where the reaction proceeds through a hydrazone intermediate that subsequently undergoes intramolecular cyclization [1].

A significant improvement came with the use of N-protected piperidones (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) to control regiochemistry. When reacted with phenylhydrazine hydrochloride in glacial acetic acid at reflux, these precursors yield the bicyclic core with the phenyl group exclusively at the N1 position of the pyrazole ring. This selectivity occurs because the reaction first forms a phenylhydrazone at the ketone carbonyl, followed by acid-catalyzed enolization-cyclization that attacks the electrophilic carbon adjacent to the hydrazone nitrogen [1] [5]. The final step typically requires deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the free amine, which is then isolated as a hydrochloride salt for stability [2] [7]. Typical yields range from 45-65%, with the major limitation being the multi-step nature of the process.

Table 1: Traditional Condensation Approaches for Pyrazolopyridine Synthesis

Starting MaterialConditionsReaction TimeYield (%)Regioselectivity
N-Boc-piperidin-4-onePhenylhydrazine, AcOH, reflux12-18 hours55-65%>95% 1H-isomer
4-Piperidone hydrochloridePhenylhydrazine, NaOAc, EtOH8-12 hours40-50%85-90% 1H-isomer
Ethyl 4-oxopiperidine-1-carboxylatePhenylhydrazine, pTSA, toluene24 hours45-55%>90% 1H-isomer

Modern Multicomponent Reaction Strategies

Contemporary synthetic approaches have shifted toward one-pot multicomponent reactions (MCRs) to improve atom economy and reduce purification steps. A particularly efficient method involves the reaction of phenylhydrazine, ethyl acetoacetate, and formaldehyde in ethanol under reflux conditions. This Passerini-type reaction initially forms a hydrazone-ketoester intermediate that undergoes in situ cyclization with formaldehyde-activated amine components to construct the pyrazolopyridine core in a single step [4].

Microwave-assisted MCRs represent a significant advancement, reducing reaction times from hours to minutes while improving yields. When N-Boc-4-piperidone, phenylhydrazine, and diethyl oxalate are irradiated at 150°C in DMF for 20 minutes, the reaction proceeds through a Knoevenagel condensation followed by hydrazine-mediated cyclization, yielding 75-82% of the protected derivative. This method minimizes side products through precise energy input control [9]. Flow chemistry implementations further enhance reproducibility by maintaining strict residence time control and enabling continuous processing. Recent reports describe systems where three reagent streams (arylhydrazine, β-ketoester, and aldehyde) converge in a heated microreactor (120°C) with a residence time of <15 minutes, achieving yields comparable to batch methods but with superior consistency [4].

Regioselectivity Challenges in Pyrazole-Pyridine Fusion Reactions

The fusion of pyrazole and pyridine rings presents inherent regiochemical complexities due to the potential formation of two distinct isomers: the 1H-pyrazolo[3,4-c]pyridine and its 2H-tautomer. Computational studies (AM1, DFT) confirm the 1H-tautomer is thermodynamically favored by ~37 kJ/mol due to aromatic stabilization in both rings when substitution occurs at N1. The 2H-isomer sacrifices aromaticity in the pyridine ring, explaining its instability except in tetrahydro derivatives where the pyridine ring is non-aromatic [1] [9].

Synthetic control of regioselectivity primarily depends on precursor design and reaction conditions. N-substituted piperidones direct cyclization exclusively to the 1-position of the pyrazole ring, as evidenced by >98% regiochemical purity in products when using N-Boc-piperidin-4-one [1]. Conversely, reactions with unsubstituted piperidines yield mixtures (typically 60:40 favoring the 1H-isomer). Solvent effects significantly influence tautomer distribution: polar protic solvents (e.g., ethanol) stabilize the 1H-form through hydrogen bonding, while aprotic media (e.g., DMF) allow greater proportions of the 2H-isomer. Recent NMR studies in d⁶-DMSO show complete conversion to the 1-phenyl-1H-isomer within 24 hours at room temperature, confirming thermodynamic preference [1] [9].

Post-Synthetic Functionalization Techniques

The tetrahydro-pyrazolopyridine core serves as a versatile scaffold for diversification, primarily through reactions at the N7 nitrogen and C3 carbon. Acylation of the secondary amine (N7) with acid chlorides or anhydrides in dichloromethane containing triethylamine proceeds quantitatively at 0-25°C, producing amides with pharmaceutical relevance. For instance, reaction with chloroacetyl chloride forms intermediates used in kinase inhibitor development [5] [10]. Carbamoylation using aryl isocyanates generates urea derivatives that exhibit potent biological activities; these reactions require anhydrous conditions in THF at 50-60°C for 6-12 hours [5].

Electrophilic aromatic substitution at C3 occurs regioselectively due to the electron-rich pyrazole ring. Bromination with bromine in acetic acid yields 3-bromo derivatives essential for cross-coupling. Subsequent Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/water) installs biaryl groups, while Sonogashira reactions introduce alkynyl substituents. These transformations enable rapid access to compound libraries from a common intermediate [1] [10]. Oxidation at C7 with m-chloroperbenzoic acid (mCPBA) selectively generates the corresponding 7-oxide without affecting the tetrahydro ring, providing a pathway to N-oxide containing analogs with modified electronic properties [9].

Properties

CAS Number

1395493-35-2

Product Name

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15/h1-5,8,13H,6-7,9H2

InChI Key

CLJFBQFORGCVGB-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=NN2C3=CC=CC=C3

Canonical SMILES

C1CNCC2=C1C=NN2C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.